A3 Adenosine Receptor Selectivity by 2-Amino Group
The introduction of a 2-amino group to an N6-substituted adenosine scaffold is a well-established structural modification that significantly enhances affinity and selectivity for the adenosine A3 receptor (A3AR) over the A1 and A2A subtypes [1]. This is a class-level inference that differentiates (R)-N-(2,3-Dihydro-1H-indenyl)-2-amino adenosine from its non-aminated comparator, (R)-N-(2,3-Dihydro-1H-indenyl)adenosine (PD 117519). PD 117519 is a documented A2A-selective agonist, exhibiting a ~27-fold selectivity for rat A2 receptors (IC50 = 30 µM) over A1 receptors (IC50 = 810 µM) . The addition of the 2-amino group in the target compound is expected to shift this selectivity profile towards the A3AR [1].
| Evidence Dimension | Receptor Subtype Selectivity |
|---|---|
| Target Compound Data | Expected A3-preferring profile based on the presence of the 2-amino group. |
| Comparator Or Baseline | (R)-N-(2,3-Dihydro-1H-indenyl)adenosine (PD 117519) is A2A-selective (A2 IC50=30 µM, A1 IC50=810 µM). |
| Quantified Difference | Qualitative shift in subtype preference from A2A to A3. |
| Conditions | Inference from structure-activity relationship (SAR) studies of N6-substituted adenosine derivatives. |
Why This Matters
This differentiation is critical for researchers investigating A3AR-specific pathways in cancer, inflammation, or ischemia; using an A2A-selective analog would target a different receptor and produce confounding results.
- [1] Gao, Z. G., et al. (2003). N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors. Biochemical Pharmacology, 65(10), 1675-1684. View Source
